3-Iodo-2-methylbenzotrifluoride
CAS No.: 863111-55-1
Cat. No.: VC8456706
Molecular Formula: C8H6F3I
Molecular Weight: 286.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863111-55-1 |
|---|---|
| Molecular Formula | C8H6F3I |
| Molecular Weight | 286.03 g/mol |
| IUPAC Name | 1-iodo-2-methyl-3-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C8H6F3I/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,1H3 |
| Standard InChI Key | RGOUOPUELKSWEC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1I)C(F)(F)F |
| Canonical SMILES | CC1=C(C=CC=C1I)C(F)(F)F |
Introduction
Structural and Chemical Properties of 3-Iodo-2-methylbenzotrifluoride
Molecular Architecture
The compound features a benzene ring with three substituents:
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Trifluoromethyl (-CF): A strong electron-withdrawing group at the 1-position, enhancing electrophilic substitution resistance.
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Methyl (-CH): An electron-donating group at the 2-position, directing further substitution to the 5- or 6-positions.
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Iodo (-I): A heavy halogen at the 3-position, contributing to molecular polarizability and potential coupling reactivity .
The interplay of these groups creates a sterically hindered and electronically diverse system, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Physicochemical Characteristics
While experimental data specific to 3-iodo-2-methylbenzotrifluoride is limited, analogous compounds suggest:
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Molecular Weight: ~290.02 g/mol.
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Melting Point: Estimated 80–100°C (based on trifluoromethyl and iodine contributions to lattice energy).
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Solubility: Likely low in polar solvents (e.g., water) but moderate in aprotic solvents (e.g., DMSO, THF).
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The synthesis of 3-iodo-2-methylbenzotrifluoride can be conceptualized through functional group interconversion (FGI) strategies applied to precursors like 3-nitro-2-methylbenzotrifluoride . Key steps may include:
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Nitration of Benzotrifluoride: As demonstrated in WO1988010247A1 , benzotrifluoride is nitrated using HNO-HSO to yield 3-nitrobenzotrifluoride.
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Methylation: Introduction of a methyl group via dimethyloxosulfonium methylide, generating 3-nitro-2-methylbenzotrifluoride .
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Nitro-to-Iodo Conversion: Reduction of the nitro group to an amine (as in ), followed by diazotization and iodination (Sandmeyer reaction).
Hypothetical Reaction Scheme:
Challenges in Iodination
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Regioselectivity: Competing para/ortho-directing effects of -CF and -CH may necessitate protective group strategies.
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Iodine Stability: The C-I bond’s susceptibility to photolytic cleavage requires inert atmosphere handling.
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